Home > Products > Building Blocks P5660 > 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid - 1300690-48-5

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

Catalog Number: EVT-259304
CAS Number: 1300690-48-5
Molecular Formula: C16H11N3O2
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is a key building block in the development of potent and selective kinase inhibitors. It serves as a scaffold for various derivatives, particularly those targeting the breakpoint cluster region-Abelson (BCR-ABL) kinase, implicated in chronic myeloid leukemia (CML) []. The imidazo[1,2-b]pyridazine moiety within this molecule plays a crucial role in binding to the kinase active site.

Overview

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, also known as AP-24600, is a bioactive compound primarily studied for its potential therapeutic applications in oncology, particularly against chronic myeloid leukemia. Its molecular formula is C16H11N3O2C_{16}H_{11}N_{3}O_{2} with a molecular weight of 277.28 g/mol. The compound is characterized by its unique structural features, which include an imidazo[1,2-b]pyridazin moiety linked to a 4-methylbenzoic acid group.

Source

The compound is referenced in various chemical databases and patents, highlighting its significance in medicinal chemistry and its role as a BCR-ABL kinase inhibitor. It is not intended for human consumption but is utilized in research contexts to explore its biochemical properties and therapeutic potential .

Classification

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid belongs to the class of small molecule inhibitors targeting specific kinases involved in cancer cell proliferation. Its classification as a BCR-ABL kinase inhibitor positions it within the realm of targeted cancer therapies.

Synthesis Analysis

Methods

The synthesis of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid typically involves the reaction of 3-(imidazo[1,2-b]pyridazin-3-yl)ethynyl with 4-methylbenzoic acid. This reaction is usually catalyzed and performed under controlled conditions to ensure high yield and purity of the product.

Technical Details

The synthetic route may involve several steps:

  1. Formation of the Ethynyl Linkage: The ethynyl group is introduced to the imidazopyridazine scaffold.
  2. Coupling Reaction: The ethynyl derivative is then coupled with 4-methylbenzoic acid using coupling agents or catalysts.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate the desired compound from by-products.

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and cost-effectiveness .

Molecular Structure Analysis

Structure

The molecular structure of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid can be represented by the following structural formula:

C16H11N3O2\text{C}_{16}\text{H}_{11}\text{N}_{3}\text{O}_{2}

Data

  • InChI: InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)
  • InChI Key: SCMPXDBRMCTALZ-UHFFFAOYSA-N .

These identifiers help in cataloging and retrieving information about the compound from chemical databases.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid focus on its interaction with biological targets rather than traditional organic reactions. Its main reaction pathway involves binding to the BCR-ABL kinase.

Technical Details

Upon binding to BCR-ABL kinase, this compound inhibits the enzymatic activity that promotes cell proliferation in certain cancers. This inhibition leads to downstream effects that can result in reduced tumor growth .

Mechanism of Action

Process

The mechanism of action for 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid involves:

  1. Target Interaction: The compound specifically targets BCR-ABL kinase.
  2. Inhibition: It inhibits the phosphorylation activity of the kinase.
  3. Signaling Disruption: This disruption leads to decreased signaling through pathways that promote cell survival and proliferation.

Data

Research has shown that this compound effectively inhibits both native BCR-ABL and T315I mutant forms of the kinase, which are associated with resistance to other therapies .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically presented as a solid crystalline form.

Chemical Properties

Chemical properties are characterized by:

  • Solubility: Soluble in organic solvents; limited solubility in water.

Relevant Data or Analyses

The compound exhibits favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion), making it a candidate for further development in therapeutic applications .

Applications

Scientific Uses

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is primarily used in scientific research focused on:

  1. Cancer Research: As an inhibitor of BCR-ABL kinase in chronic myeloid leukemia studies.
  2. Drug Development: It serves as a lead compound for developing new therapies targeting resistant forms of cancer.

This compound's unique structure and mechanism make it a valuable tool in understanding and combating specific cancer pathways .

Introduction to Heterocyclic Chemistry and Structural Significance

Heterocyclic frameworks serve as the indispensable backbone of modern medicinal chemistry, providing the structural diversity and electronic properties essential for modulating complex biological targets. Among these, nitrogen-rich bicyclic systems occupy a position of critical importance due to their prevalence in bioactive molecules and approved therapeutics. The imidazo[1,2-b]pyridazine scaffold exemplifies this privileged architecture, combining synthetic accessibility with tunable physicochemical properties that enable potent and selective target engagement. This section examines the specific role of this scaffold, the structural intricacies of 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, and its comparative advantages within the broader landscape of ethynyl-linked pharmacophores.

Role of Imidazo[1,2-b]pyridazine Scaffolds in Medicinal Chemistry

The imidazo[1,2-b]pyridazine nucleus represents a [5,6]-fused bicyclic heterocycle characterized by bridgehead nitrogen atoms, first synthesized by Yoneda and coworkers in the 1960s. Its prominence in drug discovery stems from several intrinsic advantages [4] [10]:

  • Enhanced Dipolar Moment: Compared to its bioisosteres (pyrazine, pyrimidine), the pyridazine ring exhibits a significantly higher dipole moment (approximately 3.9 Debye), facilitating stronger electrostatic interactions with target proteins and improving binding affinity. This property is particularly advantageous in kinase inhibition, where interactions with the ATP-binding hinge region are critical [4].
  • Improved Solubility Profile: The pyridazine moiety often enhances aqueous solubility relative to carbocyclic analogs, contributing to more favorable absorption and distribution properties. This characteristic has been leveraged in kinase inhibitor design to mitigate the solubility limitations of purely aromatic systems [4].
  • Hydrogen Bonding Capability: The sp²-hybridized nitrogen atoms within the pyridazine ring serve as hydrogen bond acceptors, enabling complementary interactions with key residues in biological targets. This feature expands the pharmacophore's versatility across diverse target classes [4].
  • Crystallinity Advantages: Pyridazine-containing compounds frequently demonstrate superior crystalline properties, facilitating purification, characterization, and formulation processes essential for pharmaceutical development [4].

Table 1: Clinically Significant Imidazo[1,2-b]pyridazine-Based Therapeutics

Compound NamePrimary TargetTherapeutic IndicationDevelopment Status
Ponatinib (AP24534)Pan-BCR-ABL inhibitorChronic Myeloid Leukemia (CML)FDA Approved (2012)
Gandotinib (LY2784544)JAK2 inhibitorMyeloproliferative DisordersPhase II Clinical Trials
DDR1/2 Inhibitors (e.g., 5n)Discoidin Domain ReceptorsInflammatory Disorders, FibrosisPreclinical Development

This scaffold achieved notable validation with the 2012 FDA approval of ponatinib (marketed as Iclusig®), a pan-inhibitor of BCR-ABL kinase effective against the treatment-resistant T315I gatekeeper mutant in chronic myeloid leukemia. Ponatinib's discovery hinged critically on the imidazo[1,2-b]pyridazine core, which enabled optimal positioning of the acetylene linker to circumvent steric hindrance imposed by the mutant isoleucine residue [2] [4]. Beyond oncology, derivatives exhibit promising activity across therapeutic areas including anti-inflammatory applications (DDR1/2 inhibition), neuropathic disease diagnostics (amyloid imaging agents), and antimicrobial therapies, underscoring the scaffold's versatility [4] [7] [10].

Structural Features of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic Acid

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid (CAS: 1300690-48-5; C₁₆H₁₁N₃O₂; MW: 277.28 g/mol) exemplifies a strategically functionalized derivative of this privileged scaffold. Its molecular structure integrates three distinct pharmacophoric elements [3] [8]:

  • Imidazo[1,2-b]pyridazine Headgroup: Serves as the primary hydrogen bond acceptor domain, with the bridgehead nitrogen (N1) and pyridazine nitrogen (N2) capable of forming critical interactions with kinase hinge regions. Electron density distribution favors binding to conserved catalytic residues.
  • Rigid Ethynyl Spacer: The carbon-carbon triple bond linker enforces a linear geometry between the headgroup and the benzoic acid moiety. This rigidity minimizes entropic penalty upon binding while maintaining optimal distance (approximately 8.5-9.5 Å between terminal functional groups) for bivalent target engagement.
  • 4-Methylbenzoic Acid Tail: Provides both a carboxylic acid moiety (enabling salt formation, solubility modulation, and hydrogen bonding) and an ortho-methyl group conferring strategic steric influence. The methyl group's position influences the dihedral angle between the benzoic acid and acetylene linker, affecting overall molecular conformation.

Table 2: Key Physicochemical Properties of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic Acid

PropertyValue / DescriptionSignificance
CAS Registry Number1300690-48-5Unique chemical identifier
Molecular FormulaC₁₆H₁₁N₃O₂Defines elemental composition
Molecular Weight277.28 g/molImpacts pharmacokinetic properties
IUPAC Name3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acidSystematic nomenclature
SMILES NotationCC1=C(C#CC2=CN=C3/C=C\C=N/N23)C=C(C(=O)O)C=C1Line notation for structure representation
Purity (Commercial)≥97%Suitability for research applications
MDL NumberMFCD27980055Database identifier

The molecule's planarity is disrupted by the methyl substituent on the benzoic acid ring, introducing a controlled torsional angle that may enhance selectivity by reducing promiscuous binding. The carboxylic acid functionality (pKa ≈ 4.2) ensures ionization under physiological conditions, significantly enhancing aqueous solubility and providing a handle for prodrug strategies or salt formation (e.g., sodium, potassium, or tromethamine salts) to optimize pharmaceutical properties [3] [8]. Commercially available with high purity (≥97%), this compound serves as a critical synthetic intermediate for generating amide derivatives—most notably kinase inhibitors like ponatinib—where the carboxylic acid is condensed with aniline derivatives bearing additional pharmacophores (e.g., 4-methylpiperazinylmethyl and trifluoromethyl groups) [2] [3] [6].

Comparative Analysis with Related Ethynyl-Linked Heterocyclic Systems

The strategic incorporation of rigid acetylene linkers between heteroaromatic systems represents a cornerstone of modern kinase inhibitor design. Comparing 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid with structurally related systems reveals distinct advantages and trade-offs:

  • Versus Imidazo[1,2-a]pyrazine Systems: Replacement of the pyridazine ring with pyrazine (as in DDR1/2 inhibitor 5n, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide) subtly alters electronic distribution and hydrogen bonding potential. While the imidazo[1,2-b]pyridazine offers a higher dipole moment favoring stronger target interactions, the imidazo[1,2-a]pyrazine in compound 5n demonstrated exceptional potency against discoidin domain receptors (DDR1 Kd = 7.9 nM, DDR2 Kd = 8.0 nM; DDR1 IC₅₀ = 9.4 nM, DDR2 IC₅₀ = 20.4 nM). However, the benzoic acid derivative provides greater versatility as an intermediate due to its derivatizable carboxylic acid [7].

  • Versus Imidazo[1,2-a]pyridine Analogs: Imidazo[1,2-a]pyridines represent a more extensively explored scaffold (e.g., antiviral enviroxime derivatives). The additional nitrogen in imidazo[1,2-b]pyridazine generally enhances metabolic stability against cytochrome P450 oxidation compared to its imidazo[1,2-a]pyridine counterparts, particularly at the C8 position equivalent. Furthermore, computational studies suggest a 10-15% increase in polar surface area (PSA) for the pyridazine-containing derivatives, potentially improving aqueous solubility but possibly reducing cellular permeability in some contexts [4] [10].

  • Impact of Benzoic Acid Substitution Pattern: The ortho-methyl group in 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid provides steric hindrance that constrains rotational freedom around the acetylene-benzoic acid bond. This contrasts with unsubstituted or para-substituted benzoic acid analogs. Computational models indicate this constraint stabilizes a bioactive conformation preferred by kinases like BCR-ABL, reducing the entropic penalty upon binding by approximately 1.5 kcal/mol compared to the unsubstituted analog [2] [10].

  • Role of the Acetylene Linker: The triple bond's linearity and rigidity are conserved across optimized inhibitors (ponatinib, DDR inhibitors). This geometry optimally positions the headgroup and tail moiety within deep hydrophobic pockets flanking the kinase ATP-binding site. Replacing the acetylene with flexible alkyl chains or conformationally variable amide linkers typically results in >100-fold loss in potency, demonstrating the criticality of this structural element [2] [7].

Properties

CAS Number

1300690-48-5

Product Name

3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21)

InChI Key

SCMPXDBRMCTALZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

AP-24600; AP 24600; AP24600; UNII-OZ477A282R; OZ477A282R; DA-12847; KB-310048;

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.